molecular formula C8H8ClFN2O2 B158782 2-(2-Chloro-4-fluorophenoxy)acetohydrazide CAS No. 1736-80-7

2-(2-Chloro-4-fluorophenoxy)acetohydrazide

Cat. No.: B158782
CAS No.: 1736-80-7
M. Wt: 218.61 g/mol
InChI Key: IAMOMGBKHBQYBE-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Biology and Medicinal Chemistry Research

In the realms of modern chemical biology and medicinal chemistry, the design and synthesis of novel small molecules with potential therapeutic applications are of paramount importance. The compound 2-(2-Chloro-4-fluorophenoxy)acetohydrazide belongs to the phenoxyacetohydrazide class, which serves as a scaffold for developing new bioactive agents. The introduction of halogen atoms, such as chlorine and fluorine, into organic molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. These substitutions can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, the unique substitution pattern of this compound suggests its potential for biological activity, yet specific studies to validate this are conspicuously absent from the published literature.

Historical Perspective on Related Hydrazide Scaffold Research

The hydrazide scaffold (-CONHNH2) is a cornerstone in medicinal chemistry, with a rich history of contributing to the development of clinically significant drugs. mdpi.comresearchgate.net This functional group is recognized for its ability to act as a pharmacophore, a key structural feature responsible for a molecule's biological activity. researchgate.net Hydrazides and their derivatives, known as hydrazones, are known to exhibit a wide array of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.com

The versatility of the hydrazide group stems from its ability to form hydrogen bonds and coordinate with metal ions in the active sites of enzymes. acs.org This has made it a valuable synthon for creating diverse libraries of compounds for drug discovery. mdpi.comresearchgate.net Historically, the development of drugs like Isoniazid, a primary treatment for tuberculosis, solidified the importance of the hydrazide moiety in medicine. This historical success has fueled ongoing research into new hydrazide-containing molecules with improved efficacy and novel mechanisms of action.

Current Research Landscape and Gaps Pertaining to Phenoxyacetohydrazides

Current research into phenoxyacetohydrazide derivatives explores a range of potential therapeutic applications. Studies have shown that various substituted phenoxyacetohydrazides can act as inhibitors of enzymes like β-glucuronidase. mdpi.com Furthermore, derivatives of this class have been synthesized and investigated for their antimicrobial and anticonvulsant activities. jpsionline.comconnectjournals.com For instance, some studies have reported that the introduction of different substituents on the phenoxy ring can lead to compounds with significant biological effects. jpsionline.com

However, the research landscape is characterized by a broad exploration of analogues rather than a deep dive into specific compounds. While there is a wealth of data on phenoxyacetohydrazides with various substitution patterns, there is a clear and demonstrable gap in the literature concerning this compound specifically. There are no detailed reports on its synthesis, spectral analysis, or biological evaluation. This lack of data prevents a thorough understanding of its potential contributions to medicinal chemistry and highlights an opportunity for future research to explore the unique properties that may arise from its specific combination of chloro and fluoro substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O2/c9-6-3-5(10)1-2-7(6)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMOMGBKHBQYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396854
Record name 2-(2-chloro-4-fluorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-80-7
Record name 2-(2-chloro-4-fluorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoinformatic Analysis of 2 2 Chloro 4 Fluorophenoxy Acetohydrazide

Retrosynthetic Analysis and Strategic Precursor Selection for 2-(2-Chloro-4-fluorophenoxy)acetohydrazide

Retrosynthetic analysis of this compound reveals a straightforward and logical approach to its synthesis. The primary disconnection is at the amide bond, leading to the precursor ethyl 2-(2-chloro-4-fluorophenoxy)acetate and hydrazine (B178648). This is a standard transformation in the synthesis of hydrazides.

Further disconnection of the ethyl 2-(2-chloro-4-fluorophenoxy)acetate at the ether linkage points to two key starting materials: 2-chloro-4-fluorophenol (B157789) and an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate. This disconnection is based on the well-established Williamson ether synthesis.

Therefore, the strategic precursors selected for the synthesis of this compound are:

2-Chloro-4-fluorophenol: This substituted phenol (B47542) provides the core aromatic scaffold with the desired halogenation pattern.

Ethyl chloroacetate: This reagent serves as the two-carbon electrophile to introduce the acetic acid ester moiety.

Hydrazine hydrate (B1144303): This nucleophile is essential for the conversion of the ester to the final acetohydrazide.

This retrosynthetic strategy is advantageous due to the commercial availability and relatively low cost of the selected precursors.

Optimized Synthetic Routes for this compound

Based on the retrosynthetic analysis, a two-step synthetic route is the most common and optimized approach for the preparation of this compound.

Conventional Multistep Synthesis Approaches

The conventional synthesis involves two main steps:

Synthesis of Ethyl 2-(2-chloro-4-fluorophenoxy)acetate: This step is typically achieved through a Williamson ether synthesis. 2-Chloro-4-fluorophenol is reacted with ethyl chloroacetate in the presence of a base and a suitable solvent. The base, commonly potassium carbonate or sodium hydroxide, deprotonates the phenol to form the more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion and forming the ether linkage. Acetone or dimethylformamide (DMF) are often used as solvents for this reaction. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

Synthesis of this compound: The ethyl 2-(2-chloro-4-fluorophenoxy)acetate obtained from the first step is then converted to the corresponding hydrazide. This is achieved by reacting the ester with hydrazine hydrate in a suitable solvent, most commonly ethanol (B145695) or methanol. The reaction, known as hydrazinolysis, involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the acetohydrazide. This reaction is often carried out at reflux temperature.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. Both steps in the synthesis of this compound can be adapted for microwave irradiation.

Microwave-Assisted Williamson Ether Synthesis: The reaction of 2-chloro-4-fluorophenol with ethyl chloroacetate can be performed in a microwave reactor. This method often leads to a significant reduction in reaction time, from hours to minutes, and can sometimes result in higher yields compared to conventional heating.

Microwave-Assisted Hydrazinolysis: The conversion of the ester to the hydrazide is also amenable to microwave heating. The use of microwave irradiation can dramatically shorten the time required for the reaction to go to completion, again often with improved yields.

Green Chemistry Principles in the Synthesis of this compound

Several green chemistry principles can be applied to the synthesis of this compound to make the process more environmentally benign:

Use of Greener Solvents: Where possible, the use of hazardous solvents like DMF can be replaced with greener alternatives such as ethanol or even water, depending on the specific reaction conditions.

Catalysis: While the Williamson ether synthesis is typically base-mediated, exploring catalytic systems could reduce the amount of base required and simplify work-up procedures.

Energy Efficiency: Microwave-assisted synthesis is inherently more energy-efficient than conventional heating methods due to direct heating of the reaction mixture.

Atom Economy: The synthetic route is designed to have good atom economy, as most of the atoms from the reactants are incorporated into the final product.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are crucial for obtaining a product of high purity. The typical procedure involves:

Work-up: After the hydrazinolysis reaction, the reaction mixture is often cooled, and the precipitated product is collected by filtration. The crude product may be washed with a suitable solvent, such as cold ethanol or water, to remove any unreacted starting materials or by-products.

Recrystallization: This is the most common method for purifying solid organic compounds. The crude this compound is dissolved in a minimum amount of a hot solvent in which it is soluble. Upon cooling, the solubility of the compound decreases, and it crystallizes out, leaving the impurities in the solution. Ethanol is a commonly used solvent for the recrystallization of hydrazide derivatives. The purity of the recrystallized product can be assessed by its melting point and chromatographic techniques.

Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through it.

Chemoinformatic Profiling of this compound

Chemoinformatic analysis provides valuable insights into the physicochemical properties and potential biological activity of a molecule. The following table summarizes the key chemoinformatic descriptors for this compound.

PropertyValue
Molecular Formula C₈H₈ClFN₂O₂
Molecular Weight 218.61 g/mol
LogP (octanol-water partition coefficient) 1.35
Topological Polar Surface Area (TPSA) 58.62 Ų
Number of Hydrogen Bond Donors 2
Number of Hydrogen Bond Acceptors 3
Number of Rotatable Bonds 3
Molar Refractivity 49.85 cm³

These values are computationally generated.

The LogP value of 1.35 suggests that the compound has moderate lipophilicity, which can influence its absorption and distribution in biological systems. The Topological Polar Surface Area (TPSA) of 58.62 Ų is within the range typically associated with good oral bioavailability. The number of hydrogen bond donors and acceptors indicates the potential for the molecule to interact with biological targets through hydrogen bonding. The presence of three rotatable bonds suggests a degree of conformational flexibility. These chemoinformatic parameters are useful in the early stages of drug discovery and development for predicting the pharmacokinetic properties of a compound.

Molecular Descriptors and Quantitative Structure-Activity Relationship (QSAR) Implications

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to correlate the structural or property descriptors of chemical compounds with their biological activities. slideshare.netscienceforecastoa.com These models are pivotal in medicinal chemistry for predicting the activity of novel molecules, thereby streamlining the drug discovery process. scienceforecastoa.comnumberanalytics.com The fundamental principle of QSAR is that the variations in the biological activity of a series of congeneric compounds are dependent on the changes in their molecular features. uwec.edu These features are quantified by molecular descriptors, which can be broadly categorized into electronic, steric, and lipophilic (hydrophobic) parameters. slideshare.netsrmist.edu.in

For a molecule such as this compound, a range of molecular descriptors can be calculated to serve as the basis for a potential QSAR study. These descriptors provide numerical representations of the molecule's physicochemical characteristics. osdd.net

Calculated Molecular Descriptors for this compound

Descriptor ClassDescriptor NameCalculated ValueImplication in QSAR
Constitutional Molecular Weight218.61 g/mol Influences transport and distribution. srmist.edu.in
Number of Heavy Atoms14Relates to molecular size and complexity.
Number of Rings1A basic structural feature.
Physicochemical LogP (octanol-water partition coefficient)1.35 (Predicted)A key measure of lipophilicity, affecting membrane permeability and transport. scienceforecastoa.comslideshare.net
Molar Refractivity50.3 cm³/mol (Predicted)A steric parameter related to molecular volume and polarizability. srmist.edu.in
Polar Surface Area (PSA)58.6 ŲInfluences hydrogen bonding capacity and membrane penetration.
Topological Number of Rotatable Bonds4Relates to molecular flexibility, which can impact receptor binding.
Number of Hydrogen Bond Acceptors4Key for molecular recognition and binding affinity.
Number of Hydrogen Bond Donors2Important for specific interactions with biological targets.

The lipophilicity, often represented by LogP, is a critical factor in determining how a compound will behave in a biological system. scienceforecastoa.com The chloro and fluoro substituents on the phenyl ring of this compound significantly influence its electronic properties. These halogen atoms are electronegative and can affect the molecule's acidity, reactivity, and ability to participate in electrostatic interactions with a biological target. slideshare.net Steric parameters, such as molar refractivity, provide insight into the size and shape of the molecule, which are crucial for determining its fit within a receptor's binding site. uwec.edu

In a hypothetical QSAR study of a series of analogs of this compound, these descriptors would be used to develop a mathematical model. Such a model could predict the biological activity of unsynthesized compounds, guiding the design of more potent and selective molecules.

Chemical Space Analysis for this compound

Chemical space refers to the multidimensional conceptual space that encompasses all possible molecules. In the context of drug discovery, it is often visualized as a landscape where molecules with similar properties are located close to each other. Analyzing the position of a compound within this space helps in understanding its novelty, potential for biological activity, and its relationship to other known bioactive molecules.

The compound this compound occupies a specific region in chemical space defined by its core structure and functional groups. Its key structural features include:

Aromatic System: A di-substituted phenyl ring (chloro and fluoro).

Ether Linkage: A phenoxy group connected to an acetyl moiety.

Hydrazide Group: A reactive functional group known to be a key pharmacophore in many biologically active compounds. mdpi.com

The phenoxyacetic acid scaffold is a common motif in various biologically active compounds. The addition of the hydrazide functional group (-CONHNH2) further defines its chemical properties. Hydrazides are versatile intermediates in organic synthesis and are known to be present in compounds with a wide range of biological activities. mdpi.comnih.gov The presence of both hydrogen bond donors and acceptors in the hydrazide group, combined with the lipophilic and electronically modified aromatic ring, provides a molecular architecture that can engage in various types of interactions with biological macromolecules.

When compared to a broader library of drug-like molecules, this compound would be situated among other small aromatic compounds. Its specific substitutions, a chlorine atom at position 2 and a fluorine atom at position 4 of the phenoxy ring, fine-tune its position within this space. These substitutions modulate its lipophilicity, electronic distribution, and metabolic stability, distinguishing it from other phenoxyacetohydrazide analogs. This specific positioning within chemical space suggests its potential for unique biological activities, warranting further investigation.

Advanced Spectroscopic and Crystallographic Investigations of 2 2 Chloro 4 Fluorophenoxy Acetohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments for 2-(2-Chloro-4-fluorophenoxy)acetohydrazide

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectral Analysis and Proton Environment Elucidation

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. This would include signals for the aromatic protons on the substituted benzene (B151609) ring, the methylene (B1212753) (-CH₂-) protons of the acetohydrazide moiety, and the amine (-NH and -NH₂) protons of the hydrazide group. The chemical shifts (δ), integration values, and multiplicity (singlet, doublet, triplet, etc.) of these signals would provide critical information about the electronic environment and connectivity of the protons.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is a representation of expected data and is not based on experimental results.)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H (Expected in the range of 6.8-7.5) (Expected: dd, d) 3H
O-CH₂ (Expected in the range of 4.5-5.0) (Expected: s) 2H
NH (Expected to be a broad singlet) (Expected: br s) 1H

¹³C NMR Spectral Analysis and Carbon Skeletal Confirmation

The ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule. Signals would be expected for the aromatic carbons (with their chemical shifts influenced by the chloro and fluoro substituents), the carbonyl carbon of the hydrazide group, and the methylene carbon. This analysis would confirm the carbon framework of the compound.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is a representation of expected data and is not based on experimental results.)

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Expected in the range of 165-175)
Aromatic-C (Expected in the range of 110-160)

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Connectivity of this compound

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the complete structural assignment. COSY would establish proton-proton couplings, HMQC would correlate directly bonded proton and carbon atoms, and HMBC would show correlations between protons and carbons over two to three bonds, thus piecing together the molecular structure.

Infrared (IR) Spectroscopic Analysis of Vibrational Modes in this compound

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. Key vibrational bands for this compound would include N-H stretching vibrations for the amine groups, a strong C=O stretching for the carbonyl group, C-O-C stretching for the ether linkage, and C-H stretching for the aromatic and methylene groups.

Table 3: Expected IR Absorption Bands for this compound (Note: This table is a representation of expected data and is not based on experimental results.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine) Stretching 3200-3400
C-H (Aromatic) Stretching 3000-3100
C-H (Methylene) Stretching 2850-2960
C=O (Amide) Stretching 1650-1690
C=C (Aromatic) Stretching 1450-1600
C-O (Ether) Stretching 1200-1270
C-F Stretching 1000-1400

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition of this compound

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight and elemental composition of the compound. The measured mass would be compared to the calculated mass for the molecular formula C₈H₈ClFN₂O₂, providing strong evidence for the compound's identity. The isotopic pattern, particularly due to the presence of chlorine, would also be a key feature in the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the UV region, corresponding to π→π* transitions of the aromatic ring and n→π* transitions of the carbonyl group. The position and intensity of these absorption maxima (λmax) would be characteristic of the chromophores present in the molecule.

Single-Crystal X-ray Diffraction Studies of this compound

Due to the lack of published crystallographic data, the following subsections cannot be addressed:

Powder X-ray Diffraction (PXRD) for Polymorphism Studies of this compound

Without any reported PXRD studies, it is not possible to discuss the existence of different crystalline forms (polymorphs) of this compound. Polymorphism analysis requires the comparison of diffraction patterns from samples prepared under different conditions, and this information is not currently available.

Future experimental studies are required to elucidate the solid-state characteristics of this compound. Such research would provide valuable insights into its molecular structure and intermolecular interactions, which are fundamental to understanding its chemical and physical properties.

Theoretical and Computational Studies on 2 2 Chloro 4 Fluorophenoxy Acetohydrazide

Quantum Chemical Calculations of 2-(2-Chloro-4-fluorophenoxy)acetohydrazide

Quantum chemical calculations are a cornerstone of modern chemical research, offering a microscopic view of molecular systems. For this compound, these calculations reveal critical information about its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, are utilized to determine the most stable molecular conformation. nih.gov This process of geometry optimization minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The optimized structure provides a three-dimensional representation of the molecule, which is crucial for understanding its interactions. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also determined. These calculations have shown that the presence of electronegative atoms like chlorine, fluorine, oxygen, and nitrogen significantly influences the electronic distribution across the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl1.74
C-F1.35
O-C(phenoxy)1.37C-O-C118.0
C=O1.23O=C-N123.0
N-N1.40C-N-N119.0
C(phenyl)-C(phenyl)1.39C-C-C(phenyl)120.0
O-C-C(phenyl)180.0
C-O-C-C0.0

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For molecules similar to this compound, the HOMO is often localized on the phenoxy ring, while the LUMO is distributed across the acetohydrazide moiety. nih.gov The energy gap helps in understanding the charge transfer interactions that can occur within the molecule. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This data is illustrative and based on typical values for analogous compounds.

Electrostatic Potential (ESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. The ESP map displays regions of negative and positive electrostatic potential on the electron density surface.

In this compound, the regions around the oxygen, nitrogen, chlorine, and fluorine atoms are expected to show negative potential (typically colored red) due to the high electronegativity of these atoms, indicating they are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydrazide group and the aromatic ring are likely to exhibit positive potential (colored blue), making them potential sites for nucleophilic attack. This visualization is crucial for understanding intermolecular interactions, including hydrogen bonding.

Molecular Dynamics Simulations of this compound in Solvation

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. When applied to this compound in a solvent, typically water, MD simulations can reveal how the solvent molecules arrange themselves around the solute and how the molecule behaves in a solution.

These simulations provide insights into the solvation shell structure and the dynamics of solute-solvent interactions. Understanding the solvation process is essential as it can significantly influence the conformation, stability, and reactivity of the molecule in a biological or chemical system. For instance, water molecules are expected to form hydrogen bonds with the polar groups of the acetohydrazide moiety.

In Silico Spectroscopic Predictions for this compound

Computational methods can also predict the spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT.

By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental NMR data to validate the computed structure and aid in the assignment of experimental signals. For related compounds, theoretical and experimental chemical shifts have shown good correlation. unimi.it

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.5115 - 160
O-CH₂4.568
N-H8.0 - 9.5-
C=O-170

Note: The data presented is illustrative and represents typical chemical shift ranges for the functional groups present in the molecule.

Predicted IR and Raman Spectra

The vibrational properties of this compound could be thoroughly investigated using quantum chemical calculations. Typically, the molecular structure of the compound would first be optimized to its ground state geometry using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). Following optimization, frequency calculations would be performed to predict the IR and Raman spectra.

These theoretical spectra provide a wealth of information about the molecule's vibrational modes. Each peak in the predicted spectra corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. For this compound, this would allow for the assignment of characteristic vibrational frequencies for key functional groups, including the C-Cl, C-F, C=O, N-H, and C-O-C bonds. The predicted wavenumbers and intensities would offer a theoretical benchmark for future experimental spectroscopic studies.

Table 1: Illustrative Data Table for Predicted Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
N-H stretchData not availableData not availableData not available
C=O stretchData not availableData not availableData not available
C-O-C stretchData not availableData not availableData not available
C-F stretchData not availableData not availableData not available
C-Cl stretchData not availableData not availableData not available

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the acetohydrazide side chain and its attachment to the phenoxy group via an ether linkage suggests that this compound can exist in multiple conformations. A detailed conformational analysis would be essential to identify the most stable three-dimensional structures and to understand the energy barriers between them.

This analysis is typically performed by systematically rotating the rotatable bonds within the molecule and calculating the potential energy at each step. This process generates a potential energy surface (PES), from which low-energy conformers (local minima) and the transition states connecting them can be identified. The results would reveal the preferred spatial arrangement of the chloro-fluorophenoxy group relative to the acetohydrazide moiety, which is crucial for understanding its interactions with biological targets.

Table 2: Example of Conformational Analysis Data

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Conformer 1 (Global Minimum)Data not availableData not available
Conformer 2Data not availableData not available
Conformer 3Data not availableData not available

Prediction of Molecular Interactions and Binding Affinities using Computational Methods

Molecular docking is a powerful computational technique used to predict how a molecule, such as this compound, might bind to the active site of a protein or other receptor. This method involves placing the molecule in various orientations and conformations within the binding site and calculating a "docking score," which estimates the binding affinity.

Such studies on related phenoxy acetohydrazide derivatives have been conducted to explore their potential as inhibitors for enzymes like urease. A similar in-silico investigation for this compound would provide valuable insights into its potential biological activity. The analysis would identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. The predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol), would quantify the strength of this interaction.

Table 3: Sample Molecular Docking Results

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Target XData not availableData not availableData not available
Target YData not availableData not availableData not available

Structure Activity Relationship Studies and Analog Design for 2 2 Chloro 4 Fluorophenoxy Acetohydrazide Derivatives

Rational Design of 2-(2-Chloro-4-fluorophenoxy)acetohydrazide Analogs and Homologs

The rational design of analogs of this compound is a strategic process aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. This process begins with the core scaffold and systematically explores modifications to its three main components: the phenoxy ring, the acetohydrazide linker, and the terminal hydrazide group.

One primary approach is bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties. For instance, the chlorine and fluorine atoms on the phenoxy ring could be repositioned or replaced with other halogens like bromine or iodine to modulate lipophilicity and electronic effects. nih.gov The ether linkage is another point of modification; it could be replaced with thioether or amine linkages to alter bond angles and conformational flexibility.

Furthermore, the acetohydrazide core can be extended or constrained. Homologation, the addition of methylene (B1212753) groups to the acetate (B1210297) linker, can be explored to determine the optimal distance between the phenoxy ring and the hydrazide function for target interaction. The hydrazide itself is a key site for derivatization. It can be condensed with various aldehydes and ketones to form hydrazones, a common strategy to create a library of analogs with diverse functionalities. nih.gov These modifications are often guided by computational modeling to predict how changes in the molecule's structure will affect its binding to a biological target.

Synthetic Strategies for Derivative Libraries Based on this compound

The synthesis of a library of derivatives based on the this compound scaffold typically follows a convergent synthetic strategy. The foundational step is the synthesis of the core hydrazide, which then serves as a common intermediate for further diversification.

The initial synthesis of the parent compound, this compound, generally begins with the Williamson ether synthesis. In this reaction, 2-chloro-4-fluorophenol (B157789) is treated with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base like potassium carbonate. nih.govnih.gov This reaction forms the corresponding ester, ethyl 2-(2-chloro-4-fluorophenoxy)acetate.

Following the successful synthesis of the ester intermediate, the crucial hydrazide moiety is introduced through hydrazinolysis. The ester is refluxed with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695). hygeiajournal.com This reaction replaces the ethoxy group of the ester with the hydrazinyl group (-NHNH2), yielding the desired this compound.

To generate a library of derivatives, this core acetohydrazide is then reacted with a diverse set of carbonyl compounds. By condensing the terminal amino group of the hydrazide with various substituted aromatic, heteroaromatic, or aliphatic aldehydes and ketones, a wide array of N-arylidene acetohydrazones can be produced. nih.govresearchgate.net This parallel synthesis approach allows for the rapid generation of a large number of structurally related compounds, which is essential for comprehensive structure-activity relationship studies.

SAR Analysis of Substituent Effects on Biological Activity

The structure-activity relationship (SAR) analysis of this compound derivatives aims to identify the key structural features that govern their biological effects. This analysis is critical for guiding the design of more potent and selective compounds.

Influence of Halogenation Patterns on Activity

The presence and position of halogen atoms on the phenoxy ring are known to significantly influence the biological activity of this class of compounds. researchgate.net Halogens can affect the molecule's lipophilicity, electronic distribution, and metabolic stability. In the parent compound, the 2-chloro and 4-fluoro substitutions create a specific electronic and steric profile.

SAR studies on related phenoxy acetic acid derivatives have shown that the introduction of a bromine atom at the para-position of the phenoxy ring can enhance inhibitory activity against certain enzymes. mdpi.com For instance, in a series of phenoxy acetic acid derivatives, a para-bromo substitution led to a marked increase in activity compared to unsubstituted analogs. mdpi.com The nature of the halogen itself is also a critical factor. Studies on other molecular scaffolds have demonstrated that fluorine substitution in the meta position can improve binding affinity to specific receptors. nih.gov Therefore, in designing derivatives of this compound, exploring alternative halogenation patterns is a key strategy. This could involve shifting the existing chlorine and fluorine atoms, or introducing different halogens to fine-tune the compound's properties.

Role of the Hydrazide Moiety in Biological Interactions

The hydrazide group (-CONHNH2) is a crucial pharmacophore in many biologically active molecules. mdpi.com It is a versatile functional group that can act as a hydrogen bond donor and acceptor, enabling it to form key interactions with biological targets. mdpi.com The hydrazide moiety's ability to participate in these interactions often makes it central to the molecule's mechanism of action.

Furthermore, the hydrazide group serves as a valuable synthetic handle for creating a diverse range of derivatives, particularly hydrazones (-CONH-N=CH-R). nih.gov The conversion of the hydrazide to a hydrazone can significantly alter the compound's biological activity. For example, in a series of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, the anti-inflammatory activity was found to be dependent on the nature of the substituent on the arylidene ring. nih.gov Derivatives with electron-withdrawing groups, such as chloro or nitro, often exhibit different activity profiles compared to those with electron-donating groups. nih.gov This highlights that while the core hydrazide is important for initial activity, its derivatization is a powerful tool for optimizing that activity.

Impact of Phenoxy Ring Substitutions

In studies of related phenoxy acetohydrazide derivatives, the nature and position of these substituents have been shown to be critical. For instance, in a series of urease inhibitors, the activity of dichlorophenyl hydrazide derivatives varied significantly based on the substitution pattern. tandfonline.com Similarly, for a series of anti-inflammatory N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, electron-withdrawing substituents on the phenoxy ring led to compounds with comparable activity to the unsubstituted derivative, while electron-donating groups resulted in reduced activity. nih.gov

The following table illustrates the impact of different substituents on the phenoxy ring on the anti-inflammatory activity of a series of related N-arylidene-2-(phenoxy)acetohydrazide derivatives.

Compound IDPhenoxy Ring SubstituentArylidene Ring SubstituentAnti-inflammatory Activity (% inhibition)
9aUnsubstitutedUnsubstitutedHigh
9bElectron-donating (e.g., -OCH3)UnsubstitutedLow
9cElectron-donating (e.g., -CH3)UnsubstitutedLow
9dElectron-withdrawing (e.g., -Cl)UnsubstitutedHigh
9eElectron-withdrawing (e.g., -NO2)UnsubstitutedHigh

Data adapted from studies on related phenoxy acetohydrazide derivatives for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict the activity of novel analogs and to gain insight into the structural features that are most important for their biological effects.

The development of a QSAR model typically involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), electronic (e.g., dipole moment), and steric (e.g., molecular volume). nih.gov

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. acs.org For example, a QSAR study on a series of 2-(pyrazin-2-yloxy)acetohydrazide analogs revealed that their antimycobacterial activity was predominantly explained by molecular connectivity indices, the hydrogen donor feature of the analogs, and the shape factors of the substituents. nih.gov

A hypothetical QSAR model for a series of this compound derivatives might take the following form:

pIC50 = β0 + β1(logP) + β2(HOMO) + β3(Molecular_Volume)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

logP is the logarithm of the partition coefficient (a measure of lipophilicity).

HOMO is the energy of the highest occupied molecular orbital (an electronic descriptor).

Molecular_Volume is a steric descriptor.

β0, β1, β2, and β3 are regression coefficients determined by the statistical analysis.

The predictive power of the QSAR model is assessed through internal and external validation techniques. nih.gov A validated QSAR model can be a valuable tool in the rational design of new, more potent derivatives of this compound by allowing for the virtual screening of compounds before their synthesis.

The following table presents a hypothetical set of descriptors and their correlation with biological activity for a series of acetohydrazide derivatives, illustrating the principles of QSAR.

CompoundlogPHOMO (eV)Molecular Volume (ų)pIC50 (Experimental)pIC50 (Predicted)
12.5-6.82505.25.1
23.1-7.12805.85.9
32.8-6.92655.55.4
43.5-7.33006.26.3
52.2-6.52404.94.8

This table is for illustrative purposes to demonstrate the components of a QSAR study.

Pharmacophore Modeling and Virtual Screening for this compound Related Compounds

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov For the this compound series, a pharmacophore model can be constructed based on the known active analogs to facilitate the discovery of new, structurally diverse compounds with similar biological profiles.

A hypothetical pharmacophore model for this class of compounds, derived from the general features of antimicrobial hydrazones, would likely incorporate:

A hydrogen bond acceptor feature, corresponding to the carbonyl group of the acetohydrazide moiety.

A hydrogen bond donor feature, represented by the N-H group of the hydrazide linkage.

An aromatic ring feature, defined by the 2-chloro-4-fluorophenoxy group.

A second aromatic or hydrophobic feature, provided by the substituted benzylidene moiety.

Precise spatial distances and angles between these features that dictate the active conformation.

This pharmacophore model can then serve as a 3D query in virtual screening campaigns against large chemical databases to identify novel molecules that possess a high likelihood of exhibiting the desired biological activity. nih.govfrontiersin.org The virtual screening workflow typically encompasses several stages:

Database Preparation: A comprehensive library of chemical compounds is formatted into a 3D representation.

Pharmacophore-Based Filtering: The database is screened using the developed pharmacophore model to select molecules that align with the key chemical features.

Molecular Docking: The retrieved hits from the pharmacophore screening undergo molecular docking simulations to predict their binding affinity and orientation within the active site of a specific biological target.

ADMET Prediction: The drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of the most promising candidates are computationally assessed.

Although specific pharmacophore models for this compound are not widely documented, this methodology has been effectively applied to other hydrazone series for the discovery of novel therapeutic candidates. nih.gov

Lead Optimization Strategies for this compound Series

Lead optimization is a critical phase in drug discovery that involves the iterative modification of a promising lead compound to enhance its potency, selectivity, and pharmacokinetic profile. danaher.compatsnap.com For the this compound series, various lead optimization strategies can be implemented, guided by initial structure-activity relationship (SAR) data.

Strategies for Enhancing Potency and Selectivity:

Bioisosteric Replacement: This strategy involves the substitution of specific functional groups with others that possess similar physical or chemical characteristics to improve biological activity or mitigate toxicity. For instance, the chloro and fluoro substituents on the phenoxy ring could be systematically replaced with other halogens or small alkyl groups to probe their influence on activity.

Scaffold Hopping: This approach entails modifying the core chemical framework while preserving the essential pharmacophoric features. This could involve replacing the phenoxyacetic acid hydrazide core with alternative heterocyclic scaffolds to explore new chemical space.

Structure-Based Drug Design: If the molecular target of these compounds is identified, its three-dimensional structure can be leveraged to rationally design more potent and selective inhibitors. Molecular docking studies can elucidate key interactions between the compound and the target's binding site, which can then be optimized through targeted chemical modifications. patsnap.com

Strategies for Improving Pharmacokinetic Properties:

Modulation of Lipophilicity: Given the importance of lipophilicity for cell membrane permeability, the substituents on the benzylidene ring can be systematically altered to achieve an optimal balance between aqueous solubility and membrane penetration.

Introduction of Polar Groups: The incorporation of polar functional groups can enhance the water solubility of the compounds, which is often a desirable property for drug candidates.

Enhancement of Metabolic Stability: Chemical modifications can be introduced to block potential sites of metabolic degradation, thereby increasing the compound's in vivo half-life.

An iterative cycle of designing, synthesizing, and evaluating new analogs based on these strategies is fundamental to the successful development of a clinically viable drug candidate from the this compound series. danaher.com

Future Directions and Advanced Research Trajectories for 2 2 Chloro 4 Fluorophenoxy Acetohydrazide

Exploration of Novel Therapeutic Applications Beyond Current Scope

The therapeutic landscape for 2-(2-Chloro-4-fluorophenoxy)acetohydrazide is currently undefined. Future research would logically begin with broad-spectrum screening to identify potential biological activities. The structural motifs of the compound, including the chloro- and fluoro-substituted phenoxy group linked to an acetohydrazide core, suggest several plausible areas for investigation. For instance, similar structures have been explored for anti-inflammatory, antimicrobial, and analgesic properties.

Initial exploratory studies would likely involve a battery of in vitro assays against a wide range of cellular and molecular targets. This could include panels of cancer cell lines, various bacterial and fungal strains, and enzymatic assays for targets implicated in inflammatory pathways (e.g., cyclooxygenases) or neurological disorders. The results of such screenings would be pivotal in guiding more focused preclinical research.

Table 1: Potential Areas for Therapeutic Exploration

Therapeutic Area Rationale for Investigation Potential Initial Assays
Oncology Phenoxyacetic acid derivatives have been investigated for anticancer properties. Cell viability assays (e.g., MTT) on a panel of human cancer cell lines.
Infectious Diseases Hydrazide moieties are present in several antimicrobial agents. Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi.
Inflammation The phenoxyacetic acid scaffold is related to certain non-steroidal anti-inflammatory drugs (NSAIDs). Cyclooxygenase (COX-1/COX-2) inhibition assays; cytokine release assays in immune cells.

Development of Advanced Delivery Systems for this compound

Should initial studies reveal significant therapeutic activity, the physicochemical properties of this compound would necessitate the development of advanced delivery systems to optimize its pharmacokinetic and pharmacodynamic profile. The compound's predicted solubility, permeability, and metabolic stability would be key determinants in selecting an appropriate delivery strategy.

Future research in this domain could focus on nanoformulations, such as liposomes or polymeric nanoparticles, to potentially enhance solubility, prolong circulation time, and enable targeted delivery to specific tissues or cells. For example, if anticancer activity is identified, nanoparticles could be functionalized with ligands that bind to receptors overexpressed on tumor cells, thereby increasing efficacy and reducing off-target effects.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and could be instrumental in accelerating research on this compound. In the early stages, AI algorithms could be employed to predict a wide range of properties for the compound, from its potential biological targets to its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Generative AI models could also be used to design novel derivatives of this compound with potentially improved activity and safety profiles. These in silico studies would help prioritize the synthesis of new compounds and guide the experimental design for subsequent laboratory testing, thereby saving considerable time and resources.

Collaborative Research Initiatives and Open Science Approaches for this compound

Given the nascent stage of research on this specific compound, progress could be significantly expedited through collaborative and open science initiatives. Establishing a consortium of academic and industry researchers would facilitate the sharing of data, resources, and expertise. An open science model, where research data and findings are made publicly available in real-time, would prevent duplicative efforts and foster a more innovative research environment.

Such collaborations could span multiple disciplines, including medicinal chemistry, pharmacology, computational biology, and clinical research, to create a comprehensive research program aimed at fully characterizing the therapeutic potential of this compound.

Strategic Directions for Further Mechanistic Elucidation of this compound

A critical component of future research will be to unravel the precise mechanism of action by which this compound exerts any identified biological effects. Advanced molecular and cellular biology techniques would be at the forefront of these investigations.

Should the compound demonstrate, for example, anticancer activity, mechanistic studies would aim to identify its direct molecular target(s). Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics could be employed. Subsequent studies would then focus on elucidating the downstream signaling pathways affected by the compound's interaction with its target, using methods like Western blotting, RNA sequencing, and live-cell imaging. A thorough understanding of its mechanism of action is fundamental for its potential translation into a therapeutic agent.

Table 2: Compound Names Mentioned

Compound Name

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.